4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrachlorozinc(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group attached to a benzene ring, which is further substituted with an azepane ring and a chlorine atom The compound also includes a tetrachlorozinc(2-) anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 4-(azepan-1-yl)-3-chloroaniline. This process includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Tetrachlorozinc(2-) Complex: The diazonium salt is then reacted with zinc chloride to form the tetrachlorozinc(2-) complex.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and automated systems to control temperature and reagent addition precisely.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrachlorozinc(2-) can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or cyanides.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, or sodium hydroxide are commonly used.
Coupling: Phenols or aromatic amines in the presence of a base like sodium hydroxide.
Reduction: Reducing agents such as sodium sulfite or stannous chloride.
Major Products
Substitution: Products include halogenated, hydroxylated, or cyanated derivatives.
Coupling: Azo compounds with various substituents.
Reduction: The corresponding aniline derivative.
Scientific Research Applications
4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in labeling and tracking biological molecules due to its diazonium group.
Medicine: Investigated for its potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its ability to form azo compounds.
Mechanism of Action
The mechanism of action of 4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrachlorozinc(2-) involves the reactivity of the diazonium group. This group can participate in electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The tetrachlorozinc(2-) anion stabilizes the diazonium cation and can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(azepan-1-yl)-3-chlorobenzenediazonium chloride
- 4-(azepan-1-yl)-3-chlorobenzenediazonium tetrafluoroborate
- 4-(azepan-1-yl)-3-chlorobenzenediazonium hexafluorophosphate
Uniqueness
4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrachlorozinc(2-) is unique due to the presence of the tetrachlorozinc(2-) anion, which provides additional stability and can influence the compound’s reactivity. This makes it distinct from other diazonium salts that typically have simpler anions like chloride or tetrafluoroborate.
Properties
CAS No. |
84215-44-1 |
---|---|
Molecular Formula |
C24H30Cl6N6Zn |
Molecular Weight |
680.6 g/mol |
IUPAC Name |
4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C12H15ClN3.4ClH.Zn/c2*13-11-9-10(15-14)5-6-12(11)16-7-3-1-2-4-8-16;;;;;/h2*5-6,9H,1-4,7-8H2;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
XVWOPPJVVPXFRU-UHFFFAOYSA-J |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+]#N)Cl.C1CCCN(CC1)C2=C(C=C(C=C2)[N+]#N)Cl.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.